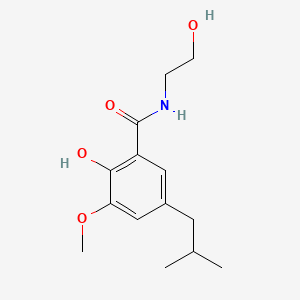
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of a hydroxyethyl group, an isobutyl group, and a methoxy group attached to a salicylamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-isobutyl-3-methoxysalicylic acid and 2-aminoethanol.
Amidation Reaction: The key step involves the amidation of 5-isobutyl-3-methoxysalicylic acid with 2-aminoethanol. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to salicylates.
Materials Science: The compound is explored for its use in the synthesis of polymers and hydrogels with specific properties.
Biological Studies: It is used as a model compound to study the interactions of salicylamides with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
N-(2-Hydroxyethyl)salicylamide: Lacks the isobutyl and methoxy groups, resulting in different pharmacological properties.
5-Isobutyl-3-methoxysalicylic acid: Lacks the hydroxyethylamide group, which affects its solubility and reactivity.
N-(2-Hydroxyethyl)-3-methoxysalicylamide: Similar structure but without the isobutyl group, leading to variations in its biological activity.
Uniqueness: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
94088-72-9 |
|---|---|
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H21NO4/c1-9(2)6-10-7-11(14(18)15-4-5-16)13(17)12(8-10)19-3/h7-9,16-17H,4-6H2,1-3H3,(H,15,18) |
Clave InChI |
DDAWESDWNNSGLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C(=C1)OC)O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



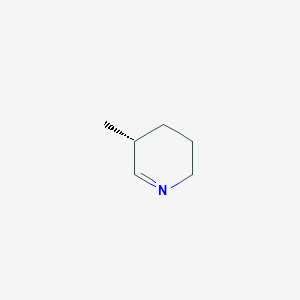

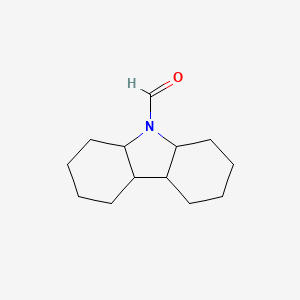
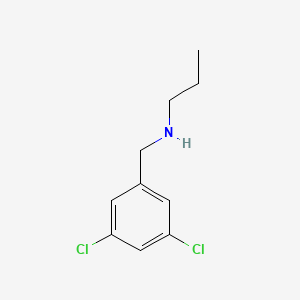
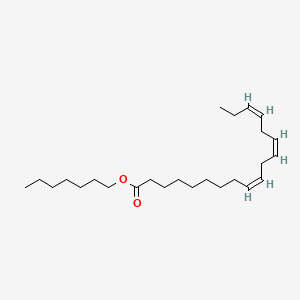
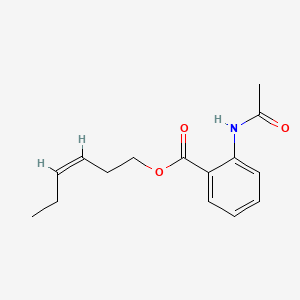
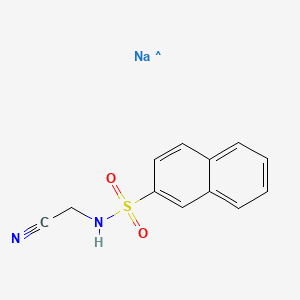
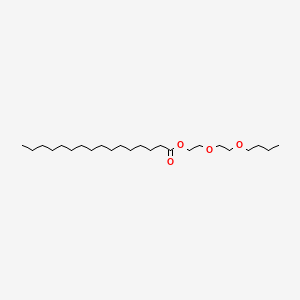
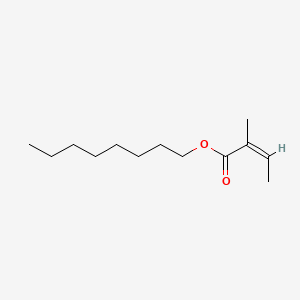

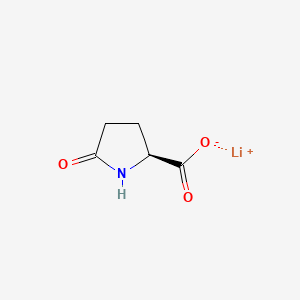
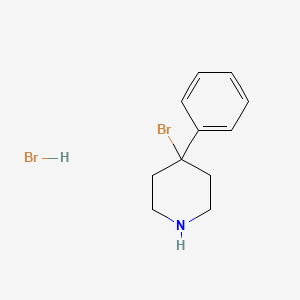
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
